molecular formula C14H6Cl2O2 B031372 1,5-Dichloroanthraquinone CAS No. 82-46-2

1,5-Dichloroanthraquinone

Cat. No. B031372
M. Wt: 277.1 g/mol
InChI Key: MQIUMARJCOGCIM-UHFFFAOYSA-N
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Patent
US08192937B2

Procedure details

1,5-Dichloroanthraquinone (2.8 g; 10 mmol) is mixed with 3-amino-1-propanol (10 mL) in DMSO (50 mL) and heated to 130° C. for 4 hours. The mixture is cooled to ˜80° and added water (150 mL). When the mixture has reached RT the formed precipitate is isolated by filtration, washed with water (2×50 mL), boiled in toluene (200 mL) and the un-dissolved product is isolated by filtration and dried. Yield: 3.2 g (90%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[NH2:19][CH2:20][CH2:21][CH2:22][OH:23].[OH2:24]>CS(C)=O>[OH:23][CH2:22][CH2:21][CH2:20][NH:19][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH:19][CH2:20][CH2:21][CH2:22][OH:24])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ˜80°
CUSTOM
Type
CUSTOM
Details
has reached RT
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the un-dissolved product is isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OCCCNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NCCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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